molecular formula C7H6N2OS B12360279 2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one

2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12360279
M. Wt: 166.20 g/mol
InChI Key: QPHGIWPVCCCWKH-UHFFFAOYSA-N
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Description

2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiophene ring fused to a pyrimidine ring, with a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thienopyrimidine derivatives .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H6N2OS/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3,6H,1H3

InChI Key

QPHGIWPVCCCWKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2C(=N1)C=CS2

Origin of Product

United States

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